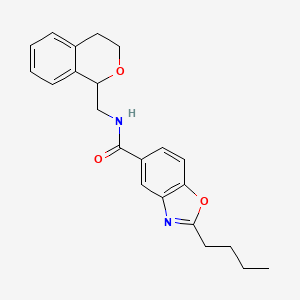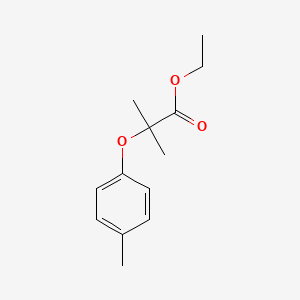![molecular formula C16H13N5OS B6070201 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070201.png)
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PTX-10, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of triazolothiadiazole derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antimicrobial activity, leading to a reduction in bacterial and fungal growth.
実験室実験の利点と制限
One advantage of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is that it has shown activity against a range of cancer cell lines, making it a promising candidate for cancer research. It has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is that its mechanism of action is not fully understood, which may limit its potential applications in certain scientific fields.
将来の方向性
There are several future directions for research on 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, as a better understanding of this could lead to the development of more effective treatments for cancer and inflammation. Another direction is to investigate its potential as an antimicrobial agent, as there is a growing need for new antimicrobial agents due to the increasing prevalence of antibiotic-resistant bacteria. Additionally, further studies could be conducted to investigate the potential applications of 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other scientific fields, such as neurology and immunology.
Conclusion:
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown potential in various scientific fields. Its synthesis method has been established, and it has shown activity against cancer cell lines, inflammation, and a range of bacteria and fungi. While its mechanism of action is not fully understood, further research could lead to the development of new treatments and applications for 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
合成法
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized by the reaction of 2-amino-5-(2-pyridinyl)-1,3,4-thiadiazole with 1-chloro-2-(phenoxy)ethane in the presence of triethylamine. The reaction takes place in acetonitrile at room temperature, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by NMR spectroscopy and elemental analysis.
科学的研究の応用
6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific fields. It has shown antitumor activity in vitro and in vivo, making it a promising candidate for cancer research. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as an antimicrobial agent, as it has been shown to have activity against a range of bacteria and fungi.
特性
IUPAC Name |
6-(1-phenoxyethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-11(22-12-7-3-2-4-8-12)15-20-21-14(18-19-16(21)23-15)13-9-5-6-10-17-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRJCLGUZNCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC=CC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{(benzoylimino)[(4,6-dimethyl-2-pyrimidinyl)amino]methyl}-4-piperidinecarboxamide](/img/structure/B6070121.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070133.png)
![1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6070147.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6070153.png)
![3-ethoxy-4-hydroxybenzaldehyde {5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B6070162.png)
![3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6070178.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6070183.png)



![7-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070200.png)
![dimethyl {amino[(2-hydroxyethyl)amino]methylene}malonate](/img/structure/B6070208.png)
![2-(3-butenoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070211.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6070214.png)